5-Methyl-6-nitrotetrazolo[1,5-a]pyridine
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Overview
Description
5-Methyl-6-nitrotetrazolo[1,5-a]pyridine is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-nitrotetrazolo[1,5-a]pyridine typically involves the reaction of 5-amino-1,2,3,4-tetrazole with acetoacetic ester in the presence of glacial acetic acid and anhydrous pyridine. The reaction mixture is maintained at reflux for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-nitrotetrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield 5-methyl-6-aminotetrazolo[1,5-a]pyridine, while substitution of the methyl group could yield various derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-6-nitrotetrazolo[1,5-a]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-Methyl-6-nitrotetrazolo[1,5-a]pyridine and its derivatives involves interaction with specific molecular targets, such as adenosine receptors. The nitro group in the compound can mimic nitrogen atoms in triazine rings, allowing it to bind to these receptors and exert biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Alkylamino-6-nitrotetrazolo[1,5-a]pyrimidines: These compounds are structurally similar and have been studied for their potential as antiviral agents and adenosine receptor inhibitors.
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure and are used in various applications, including as antitumor scaffolds and fluorescent probes.
Uniqueness
5-Methyl-6-nitrotetrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
189756-88-5 |
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Molecular Formula |
C6H5N5O2 |
Molecular Weight |
179.14 g/mol |
IUPAC Name |
5-methyl-6-nitrotetrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H5N5O2/c1-4-5(11(12)13)2-3-6-7-8-9-10(4)6/h2-3H,1H3 |
InChI Key |
XIUGVTIQNNUMAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=NN=NN12)[N+](=O)[O-] |
Origin of Product |
United States |
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